molecular formula C14H13NO2 B1359109 2-(4-Methoxybenzoyl)-6-methylpyridine CAS No. 58283-32-2

2-(4-Methoxybenzoyl)-6-methylpyridine

Cat. No. B1359109
CAS RN: 58283-32-2
M. Wt: 227.26 g/mol
InChI Key: LMQWNNHDYABVGM-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)-6-methylpyridine is an organic compound that belongs to the family of pyridine derivatives. It is commonly known as 4-MMP, and its chemical formula is C14H13NO2. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Research has explored the synthesis of compounds related to 2-(4-Methoxybenzoyl)-6-methylpyridine. One study focused on synthesizing 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol, revealing insights into the reaction processes and optimal conditions for yield (Bai Linsha, 2015).
  • Crystal Structures : The crystal structures of derivatives, such as stilbazole derivatives involving a methyl group attached to the pyridine ring, have been studied. These studies help understand the molecular configuration and properties of these compounds (P. Antony et al., 2018).

Molecular and Crystal Structure Analysis

  • Organic Acid-Base Salts : Research into the molecular and crystal structure of organic acid-base salts from 2-amino-6-methylpyridine has been conducted. This research contributes to a deeper understanding of the ionic nature and crystal packing of these compounds (K. Thanigaimani et al., 2015).

Chemical Reactivity and Complex Formation

  • Reactivity and Complexes : Studies have been done on the reactivity of compounds related to 2-(4-Methoxybenzoyl)-6-methylpyridine, including their ability to form complexes and their behavior in various solvents. This is crucial for understanding their potential applications in different chemical contexts (Zeliha Hayvalı et al., 2003).

Novel Compounds Synthesis

  • Heterocyclic Systems : Research into the formation of novel heterocyclic systems from derivatives of 2-(4-Methoxybenzoyl)-6-methylpyridine has been explored. Such studies are essential for discovering new compounds with potential applications in various fields (L. Deady & Shane M. Devine, 2006).

Potential Therapeutic Applications

  • Neuroprotective Activity : A study reported the development of a series of compounds, including one with a 2-(4-Methoxybenzoyl)-6-methylpyridine derivative, showing potential neuroprotective activity and promising effects for Alzheimer's disease treatment (Hsueh-Yun Lee et al., 2018).

properties

IUPAC Name

(4-methoxyphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-4-3-5-13(15-10)14(16)11-6-8-12(17-2)9-7-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQWNNHDYABVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615244
Record name (4-Methoxyphenyl)(6-methylpyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzoyl)-6-methylpyridine

CAS RN

58283-32-2
Record name (4-Methoxyphenyl)(6-methylpyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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